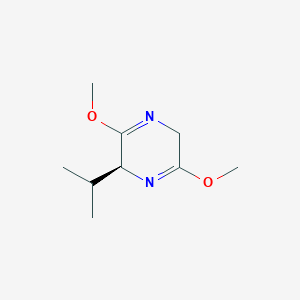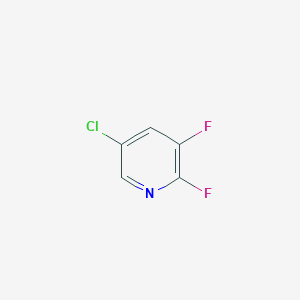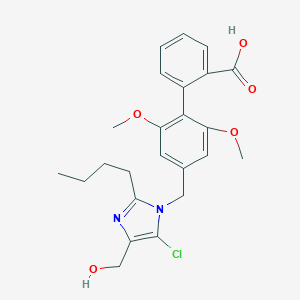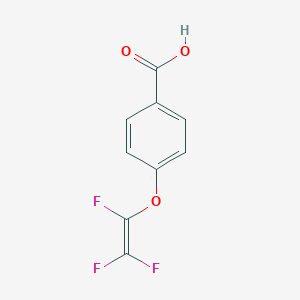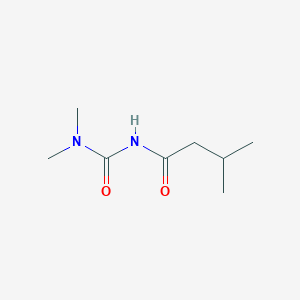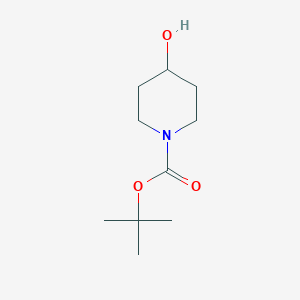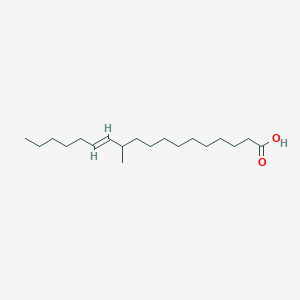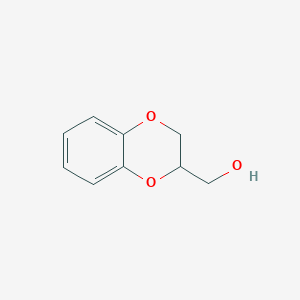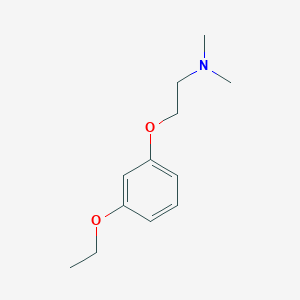
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as beta-adrenergic agonists, which are known to have significant effects on the cardiovascular and respiratory systems. In
Mécanisme D'action
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. This leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine also has a direct effect on the smooth muscle cells in the airways, causing them to relax and leading to improved airflow.
Effets Biochimiques Et Physiologiques
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been shown to have a number of biochemical and physiological effects in the body. It increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to the activation of protein kinase A (PKA) and downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate and contractility, and increased glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has several advantages as a research tool, including its high purity, ease of synthesis, and well-established mechanism of action. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, there are also limitations to its use, including potential toxicity at high doses and the need for careful dosing and monitoring.
Orientations Futures
There are several areas of future research related to 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine. One area of interest is the development of novel beta-adrenergic agonists with improved selectivity and efficacy. Another area of research is the use of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine in combination with other drugs for the treatment of respiratory and cardiovascular disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, particularly at the molecular level.
Méthodes De Synthèse
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a catalyst such as hydrochloric acid. The reaction can be carried out at room temperature and yields a high purity product. Other methods of synthesis include the reaction of 3-ethoxyphenol with N,N-dimethylaminoethyl chloride, or the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been used extensively in scientific research, particularly in studies related to the cardiovascular and respiratory systems. It has been shown to have significant effects on heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propriétés
Numéro CAS |
137889-71-5 |
|---|---|
Nom du produit |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-6-5-7-12(10-11)15-9-8-13(2)3/h5-7,10H,4,8-9H2,1-3H3 |
Clé InChI |
WLQKHBJDSDETGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C |
SMILES canonique |
CCOC1=CC(=CC=C1)OCCN(C)C |
Synonymes |
Ethanamine, 2-(3-ethoxyphenoxy)-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




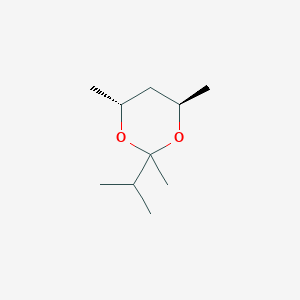


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
